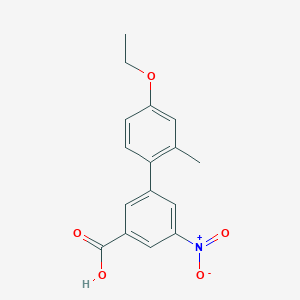

3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid

Description

Properties

IUPAC Name |

3-(4-ethoxy-2-methylphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-22-14-4-5-15(10(2)6-14)11-7-12(16(18)19)9-13(8-11)17(20)21/h4-9H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNFACGOTNXGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30690756 | |

| Record name | 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-65-0 | |

| Record name | 4'-Ethoxy-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30690756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Ethoxy-2-methylphenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, such as 3-(4-Ethoxy-2-methylphenyl)benzoic acid, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the ethoxy group may be converted to a carboxylic acid group.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3-(4-Ethoxy-2-methylphenyl)-5-carboxybenzoic acid.

Reduction: 3-(4-Ethoxy-2-methylphenyl)-5-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, derivatives of this compound may be used as probes or inhibitors to study enzyme activity and protein interactions.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxy-2-methylphenyl)-5-nitrobenzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Substituent Effects on Properties

Electron-Withdrawing Groups (EWGs):

- The nitro group at position 5 increases acidity (pKa ~1.5–2.5), facilitating salt formation and solubility in polar solvents .

- Trifluoromethyl (CF₃) groups (e.g., in ) further enhance acidity and stability against metabolic degradation.

Steric Effects: Bulky substituents like piperazinyl () or tert-butylaminosulfonyl () reduce solubility in aqueous media but improve target binding specificity in biological systems.

Biological Activity:

- 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (9) inhibits IspD, a key enzyme in the methylerythritol phosphate (MEP) pathway, with IC₅₀ values in the micromolar range .

- Sulfonamide derivatives (e.g., ) exhibit antiviral activity against COVID-19, attributed to their ability to disrupt viral protease binding.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-ethoxy-2-methylphenyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- The synthesis of nitrobenzoic acid derivatives typically involves Ullmann coupling, nitro-group reduction, or esterification/amidation reactions. For example, in analogous compounds, intermediates like 3-(methoxycarbonyl)-5-nitrobenzoic acid are hydrogenated using Pd/C or Pd(OH)₂ under 50 psi H₂ in methanol to yield amino derivatives (92% yield) . Optimization may require adjusting catalysts (e.g., stannous chloride for reduction ), solvent systems (e.g., dichloromethane for acylation ), and reaction time.

Q. How can crystallographic software (e.g., SHELX, ORTEP) aid in resolving the molecular structure of this compound?

- SHELX programs (e.g., SHELXL for refinement) are critical for small-molecule crystallography. For example, SHELX handles intensity data and twinned crystal refinement, while ORTEP-III generates graphical representations of thermal ellipsoids and molecular geometry . Proper refinement requires high-resolution data and validation via R-factors and residual density maps .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy and methyl groups).

- LC-MS : For molecular weight verification and purity assessment (e.g., ESI-MS in negative/positive modes ).

- FT-IR : To identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, carboxylic acid O-H at ~2500-3000 cm⁻¹).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with enzymes like topoisomerases?

- Molecular docking (e.g., AutoDock Vina) can simulate binding to active sites. For example, nitroaromatic compounds often intercalate DNA or inhibit topoisomerase II by stabilizing DNA-enzyme complexes . The ethoxy and methyl groups may enhance lipophilicity, improving membrane permeability. Validate predictions with in vitro assays (e.g., MTT against cancer cell lines ).

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or twinning in crystals of this compound?

- For disordered solvents: Use SQUEEZE in PLATON to model electron density. For twinning: Apply the TwinRotMat option in SHELXL to refine against twinned data . High-resolution data (≤1.0 Å) and careful parameterization of ADPs (anisotropic displacement parameters) are critical .

Q. How does the electronic interplay between the nitro and ethoxy groups influence reactivity in metal-organic framework (MOF) synthesis?

- The nitro group is electron-withdrawing, while the ethoxy group is electron-donating. This dichotomy can direct regioselectivity in coordination chemistry. For example, 3-(dihydroxyphosphoryl)-5-nitrobenzoic acid derivatives form rigid, open-framework metal phosphonates due to multifunctional binding sites . Similar logic applies to designing MOFs with tailored porosity.

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity to avoid false positives in MTT assays?

- Include:

- Negative controls : Untreated cells and solvent-only (e.g., DMSO) .

- Positive controls : Etoposide or camptothecin for DNA-targeting agents .

- Normal cell lines : L929 fibroblasts to assess selectivity .

- Pre-incubation with NADPH : To rule out nitro-group reduction artifacts.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.